molecular formula C8H7F2NO3 B8461606 1-(2,5-Difluorophenyl)-2-nitroethanol

1-(2,5-Difluorophenyl)-2-nitroethanol

Cat. No.: B8461606
M. Wt: 203.14 g/mol
InChI Key: LIBKYHGGPPAWSM-UHFFFAOYSA-N
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Description

1-(2,5-Difluorophenyl)-2-nitroethanol (C₈H₇F₂NO₃) is a nitroethanol derivative featuring a 2,5-difluorophenyl substituent. This compound is primarily employed as a synthetic intermediate in pharmaceutical chemistry. For example, it serves as a critical precursor in the synthesis of omarigliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor developed for type 2 diabetes treatment. The compound is synthesized via a nitroaldol (Henry) reaction between 2,5-difluorobenzaldehyde and nitromethane under basic conditions (e.g., sodium hydroxide in methanol at 5°C) . Its structure combines electron-withdrawing fluorine atoms and a nitro group, which influence its reactivity and stability during downstream transformations.

Properties

Molecular Formula

C8H7F2NO3

Molecular Weight

203.14 g/mol

IUPAC Name

1-(2,5-difluorophenyl)-2-nitroethanol

InChI

InChI=1S/C8H7F2NO3/c9-5-1-2-7(10)6(3-5)8(12)4-11(13)14/h1-3,8,12H,4H2

InChI Key

LIBKYHGGPPAWSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(C[N+](=O)[O-])O)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Features :

  • Substituents: Aromatic ring with amino (-NH₂) and nitro (-NO₂) groups at the 2- and 6-positions, respectively.
  • Functional Groups : Ketone (C=O), nitro, and amine.

1-(2,5-Difluorophenyl)butan-1-amine Hydrochloride (HD-3325, C₁₀H₁₄ClF₂N)

Structural Features :

  • Substituents : 2,5-Difluorophenyl group attached to a butylamine chain.
  • Functional Groups : Primary amine (-NH₂) and hydrochloride salt.

1-(2,6-Difluorophenyl)ethanol (C₈H₈F₂O)

Structural Features :

  • Substituents : 2,6-Difluorophenyl group.
  • Functional Groups : Secondary alcohol (-CH(OH)CH₃).

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Substituent Positions Primary Applications Hazard Profile
This compound C₈H₇F₂NO₃ 203.15 Nitro, hydroxyl, difluorophenyl 2,5-difluoro Pharmaceutical intermediate Not fully characterized
1-(2-Amino-6-nitrophenyl)ethanone C₈H₈N₂O₃ 180.16 Ketone, nitro, amine 2-amino, 6-nitro Research chemical Precautionary handling
1-(2,5-Difluorophenyl)butan-1-amine HCl C₁₀H₁₄ClF₂N 217.67 Amine, difluorophenyl 2,5-difluoro Laboratory research Non-hazardous
1-(2,6-Difluorophenyl)ethanol C₈H₈F₂O 158.15 Alcohol, difluorophenyl 2,6-difluoro Organic synthesis intermediate No hazards reported

Key Research Findings

Reactivity Differences: The nitro group in this compound facilitates nucleophilic addition reactions, whereas the amine in HD-3325 enables acid-base chemistry .

Fluorine Effects : The 2,5-difluoro substitution in the target compound enhances electron-withdrawing effects compared to 2,6-difluoro isomers, impacting its stability in acidic conditions .

Application Scope: While this compound is pivotal in drug synthesis, analogs like 1-(2,6-Difluorophenyl)ethanol are more commonly used in materials science due to their lower reactivity .

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